![molecular formula C6H10N2 B14371526 1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene CAS No. 90742-83-9](/img/structure/B14371526.png)
1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-2,3-diazabicyclo[211]hex-2-ene is a bicyclic organic compound characterized by its unique structure, which includes two nitrogen atoms and a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the thermal deazetization of 2,3-diazabicyclo[2.2.1]hept-2-ene . This reaction can be carried out using Monte Carlo classical variational transition-state theory, which helps in understanding the reaction kinetics and mechanisms .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar principles as those used in laboratory synthesis. The key is to maintain precise control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly involving the nitrogen atoms, are common.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to engage in specific interactions with enzymes and other biological molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: This compound shares a similar bicyclic structure but differs in the arrangement of atoms and functional groups.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another related compound, DABCO, is known for its use as a nucleophilic catalyst in organic synthesis.
Uniqueness
1,4-Dimethyl-2,3-diazabicyclo[211]hex-2-ene is unique due to its specific structural features, which confer distinct chemical properties and reactivity
Properties
CAS No. |
90742-83-9 |
|---|---|
Molecular Formula |
C6H10N2 |
Molecular Weight |
110.16 g/mol |
IUPAC Name |
1,4-dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene |
InChI |
InChI=1S/C6H10N2/c1-5-3-6(2,4-5)8-7-5/h3-4H2,1-2H3 |
InChI Key |
VSHOBCSQDYNCRI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(N=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14371445.png)

![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)
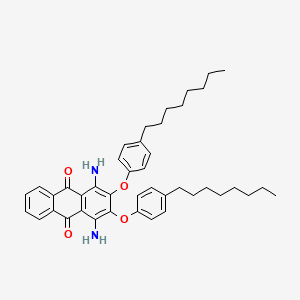

![3,3'-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14371473.png)
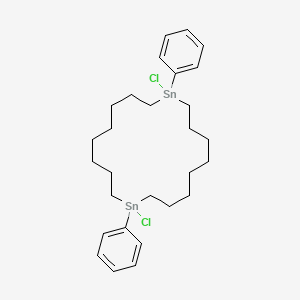
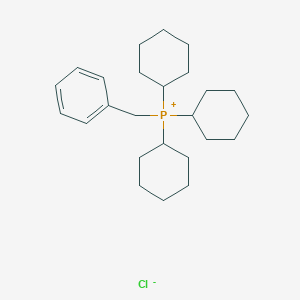
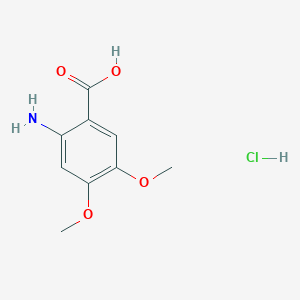

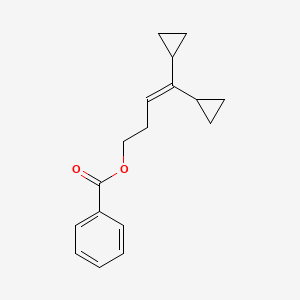
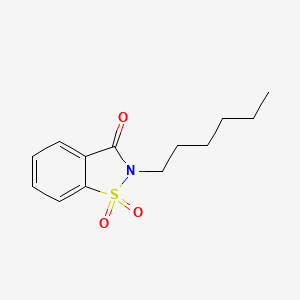
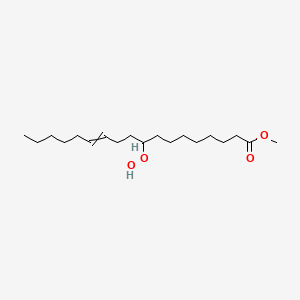
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate](/img/structure/B14371512.png)
